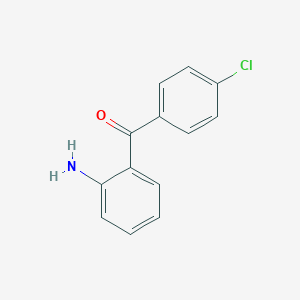

2-Amino-4'-chlorobenzophenone

Descripción

Contextualization within Benzophenone (B1666685) Chemistry and Derivatives

2-Amino-4'-chlorobenzophenone is a prime example of a disubstituted benzophenone derivative where the amino and chloro groups significantly impact its chemical behavior. The amino group, being an electron-donating group, activates the ring it is attached to, while the chlorine atom, an electron-withdrawing group, deactivates the other ring. This electronic disparity, coupled with the steric effects of the substituents, makes this compound a versatile intermediate in organic synthesis. cymitquimica.com The study of such derivatives is a cornerstone of benzophenone chemistry, as it allows researchers to explore structure-activity relationships and design molecules with specific functionalities. rsc.orgjst.go.jp

Rationale for Dedicated Academic Inquiry

The primary impetus for the extensive academic research on this compound stems from its crucial role as a precursor in the synthesis of high-value chemical entities, particularly pharmaceuticals. ontosight.ai It is a key starting material for the production of several 1,4-benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. researchgate.net For instance, the synthesis of diazepam, a widely known benzodiazepine (B76468), historically involved intermediates derived from related aminobenzophenones. wikipedia.orgnih.gov

Beyond its pharmaceutical importance, the unique chemical structure of this compound makes it an interesting subject for fundamental chemical research. The presence of both a nucleophilic amino group and a carbonyl group allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. Researchers are interested in its ability to form co-crystals and its interactions with other molecules, which has implications for material science and drug development. Furthermore, its use in the synthesis of dyes and pigments highlights its industrial relevance and provides another avenue for academic investigation. ontosight.ai

Overview of Research Trajectories Pertaining to this compound

The academic research involving this compound has progressed along several distinct trajectories, primarily driven by its synthetic versatility.

Pharmaceutical Synthesis: The most significant research area is its application as a key intermediate in the synthesis of biologically active compounds. This includes not only benzodiazepines but also a range of other heterocyclic compounds with potential therapeutic activities, such as anticancer, anti-inflammatory, and antimicrobial agents. rsc.orgjst.go.jpnih.gov Research in this area focuses on developing novel synthetic routes and creating new derivatives with improved pharmacological profiles. jst.go.jp

Medicinal Chemistry and Drug Design: Closely related to pharmaceutical synthesis, this trajectory involves the design and synthesis of novel benzophenone derivatives, using this compound as a scaffold, to target specific biological pathways. nih.govnih.gov For example, research has explored benzophenone derivatives as inhibitors of specific enzymes or as agents that interact with DNA. wikipedia.orgnih.gov

Coordination Chemistry: Another area of investigation involves the use of this compound to synthesize Schiff base ligands. These ligands can then be complexed with various metal ions to form coordination compounds. researchgate.netresearchgate.net The resulting metal complexes are studied for their potential catalytic, antimicrobial, and cytotoxic activities. researchgate.netresearchgate.net

Material Science and Dye Chemistry: The compound's stable chemical structure and chromophoric properties make it a candidate for the development of new dyes and pigments. ontosight.ai Research in this field explores the synthesis of novel colorants and studies their photophysical properties.

Synthetic Methodology: Academic inquiry also focuses on optimizing the synthesis of this compound itself and exploring its reactivity in various organic reactions. This includes developing more efficient and environmentally friendly synthetic methods and understanding the mechanisms of its chemical transformations.

Table 2: Summary of Research Applications for this compound

| Research Area | Focus of Investigation | Examples of Synthesized Compounds |

|---|---|---|

| Pharmaceutical Synthesis | Precursor for biologically active molecules. | Benzodiazepines, quinazolines, acridones. researchgate.net |

| Medicinal Chemistry | Design of novel therapeutic agents. jst.go.jpnih.gov | Enzyme inhibitors, antitumor agents. jst.go.jpnih.gov |

| Coordination Chemistry | Synthesis of Schiff bases and metal complexes. researchgate.netresearchgate.net | Schiff base metal complexes with Co(II), Ni(II), Cu(II), etc. researchgate.netresearchgate.net |

| Material Science | Development of new dyes and pigments. ontosight.ai | Azo dyes. researchgate.net |

This table provides a general overview of research directions.

Structure

2D Structure

Propiedades

IUPAC Name |

(2-aminophenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHLSUBLNQBFTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022200 | |

| Record name | 2-Amino-4'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2894-51-1 | |

| Record name | 2-Amino-4′-chlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2894-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4'-chlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002894511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4'-chlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Amino 4 Chlorobenzophenone

Established Synthetic Routes to 2-Amino-4'-chlorobenzophenone

Traditional methods for constructing the this compound scaffold have been well-documented and rely on fundamental organic transformations.

Condensation and acylation reactions represent a direct approach to forming the benzophenone (B1666685) core. These methods typically involve the reaction of an aniline (B41778) derivative with a benzoyl derivative. A common strategy is the acylation of a suitably substituted aniline with 4-chlorobenzoyl chloride. For instance, the condensation of aniline derivatives with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can yield the target compound. To achieve optimal results, reaction conditions are carefully controlled, with temperatures often maintained between 60–80°C.

In some variations, to prevent unwanted side reactions with the amino group, it may be protected prior to the acylation step. asianpubs.org For example, para-chloroaniline can be acylated with various substituted benzoyl chlorides to produce a range of 2-aminobenzophenone (B122507) derivatives. asianpubs.orgresearchgate.net Another approach involves the reaction between p-chloroaniline, benzonitrile (B105546), and boron trichloride (B1173362) with aluminum chloride as a catalyst, which after hydrolysis yields the aminobenzophenone structure. prepchem.com

Table 1: Condensation/Acylation Reaction Parameters

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Aniline Derivative | 4-Chlorobenzoyl Chloride | AlCl₃ | 60-80°C | Moderate | |

| p-Chloroaniline | Benzonitrile | BCl₃ / AlCl₃ | Reflux | Not Specified | prepchem.com |

| p-Chloroaniline | Benzoyl Chloride | Not Specified | Not Specified | 39% | patsnap.com |

An alternative and widely used strategy involves the synthesis of a nitro-substituted benzophenone intermediate, which is subsequently reduced to form the desired amino group. This two-step process begins with a Friedel-Crafts reaction between 2-nitrobenzoyl chloride and chlorobenzene (B131634) to form 2-nitro-4'-chlorobenzophenone. The nitro group is then reduced in a separate step. asianpubs.org

The reduction of the nitro group can be accomplished using various reagents. A common method for the reduction of related nitrobenzophenones, such as 4-nitro-4'-chlorobenzophenone, uses sodium sulfide (B99878) (Na₂S₂) or sodium hydrosulfide (B80085) (Na₂S₂). This reaction is typically carried out at elevated temperatures, for example at 92°C for 2.5 hours, and can achieve high yields. Another effective method is catalytic hydrogenation, employing a palladium-on-carbon (Pd/C) catalyst in a suitable solvent. A multi-step synthesis starting from p-chloronitrobenzene and phenylacetonitrile (B145931) first forms a 5-chloro-3-phenyl-2,1-benzisoxazole (B48209) intermediate. This intermediate is then reductively cleaved using a palladium-carbon catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen source to yield the corresponding aminobenzophenone. patsnap.com

Table 2: Reductive Methods for Amino Group Formation

| Precursor | Reducing Agent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Nitro-4'-chlorobenzophenone | Na₂S₂ | 92°C, 2.5 hours | 85.8% | |

| 5-Chloro-3-phenyl-2,1-benzisoxazole | Pd/C, Ammonium Formate | 50-60°C, 2 hours | High | patsnap.com |

| 2,4-Dinitrophenol | Hydrazine (B178648) Hydrate, FeCl₃/Activated Carbon | 60-80°C | High | google.com |

A significant challenge in using amino-substituted reactants in Friedel-Crafts reactions is the Lewis basicity of the amino group, which can complex with and deactivate the Lewis acid catalyst. To circumvent this, the amino group is often protected. A well-established procedure uses a p-toluenesulfonyl (tosyl) group to protect the amine of anthranilic acid. The resulting N-tosylanthranilic acid is converted to its acid chloride and then reacted with benzene (B151609) (or in this case, chlorobenzene) in the presence of aluminum chloride. drugfuture.comorgsyn.org Subsequent removal of the protecting group yields the aminobenzophenone. orgsyn.org The acylation of para-substituted anilines, such as p-chloroaniline, with benzoyl chloride is another direct application of the Friedel-Crafts reaction to build the benzophenone skeleton. asianpubs.orgpatsnap.com

Once the core 2-aminobenzophenone structure is formed, it can be further modified to achieve the desired substitution pattern. This approach is valuable when direct synthesis is challenging or when a common intermediate can be used to generate a library of derivatives. For example, the amino group of 2-amino-5-chlorobenzophenone (B30270) can be readily acylated with formic acid to produce 2-formylamino-5-chlorobenzophenone. drugfuture.com Another example involves the synthesis of a halogenated 2-aminobenzophenone via a Friedel-Crafts reaction, followed by the reductive removal of the halogen (dehalogenation) via hydrogenolysis to yield the unsubstituted 2-aminobenzophenone. asianpubs.org More complex transformations involve converting acyl hydrazides into protected 2-aminobenzophenones, which can then be deprotected and subjected to further reactions like electrophilic bromination on the aromatic ring. acs.org

Advanced Synthetic Approaches and Mechanistic Investigations

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing substituted benzophenones, with a strong emphasis on transition metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of biaryl ketones, including this compound. These methods offer high efficiency and functional group tolerance. A notable strategy involves the palladium-catalyzed addition of aryl organometallic reagents to benzonitrile derivatives. asianpubs.orgresearchgate.net

One innovative approach is the direct addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles. mdpi.com This reaction, catalyzed by a system such as palladium(II) trifluoroacetate (B77799) (Pd(O₂CCF₃)₂) and 2,2'-bipyridine (B1663995) (bpy), proceeds via a proposed mechanism involving desulfination and subsequent addition to the nitrile group. mdpi.com Similarly, palladium-catalyzed Suzuki-Miyaura coupling between an arylboronic acid (like phenylboronic acid) and a substituted 2-aminobenzonitrile (B23959) (like 2-amino-5-chlorobenzonitrile) can produce the desired benzophenone scaffold with very high yields, reportedly up to 96%. asianpubs.orgpatsnap.comresearchgate.net These advanced methods often provide more direct and atom-economical routes to the target molecule compared to traditional multi-step syntheses. chemie-brunschwig.ch

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Chlorobenzoyl chloride |

| Aluminum chloride |

| p-Chloroaniline |

| Benzonitrile |

| Boron trichloride |

| Benzoyl chloride |

| 2-Nitrobenzoyl chloride |

| Chlorobenzene |

| 2-Nitro-4'-chlorobenzophenone |

| Sodium sulfide |

| Sodium hydrosulfide |

| Palladium-on-carbon |

| p-Chloronitrobenzene |

| Phenylacetonitrile |

| 5-Chloro-3-phenyl-2,1-benzisoxazole |

| Ammonium formate |

| 2,4-Dinitrophenol |

| Hydrazine hydrate |

| Ferric chloride |

| Activated Carbon |

| Phthalic anhydride (B1165640) |

| 2-(4-Chlorobenzoyl)benzoic acid |

| Anthranilic acid |

| p-Toluenesulfonyl chloride (Tosyl chloride) |

| N-Tosylanthranilic acid |

| 2-Amino-5-chlorobenzophenone |

| Formic acid |

| 2-Formylamino-5-chlorobenzophenone |

| Acyl hydrazide |

| Palladium(II) trifluoroacetate |

| 2,2'-Bipyridine |

| Sodium arylsulfinate |

| 2-Aminobenzonitrile |

| Phenylboronic acid |

| 2-Amino-5-chlorobenzonitrile |

| Diazepam |

| Ethyl ester of glycine (B1666218) hydrochloride |

| 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one |

| Dimethylsulfate |

| Phenazepam |

| Diisopropyl azodicarboxylate (DIAD) |

| 2-Chlorobenzaldehyde |

Reduction of Isoxazole (B147169) Derivatives to Form this compound

The reductive cleavage of an isoxazole ring is a notable pathway for the synthesis of 2-aminobenzophenone derivatives. This method typically involves the initial formation of a 3-aryl-2,1-benzisoxazole intermediate, which is subsequently reduced to yield the target aminobenzophenone. While this synthetic strategy is well-documented for isomers like 2-amino-5-chlorobenzophenone, the principles are applicable to the synthesis of the 4'-chloro isomer, provided the correct precursors are utilized. asianpubs.orgwikipedia.orggoogle.com

The general reaction involves the reduction of a 3-phenyl-benzo[c]isoxazole derivative. For the synthesis of 2-amino-5-chlorobenzophenone, the starting material is 5-chloro-3-phenyl-2,1-benzisoxazole. wikipedia.org This precursor is subjected to reduction, commonly using iron powder in the presence of an acid, such as hydrochloric acid, in a suitable solvent like toluene. wikipedia.orggoogle.com The iron powder acts as a mild reducing agent that selectively cleaves the N-O bond of the isoxazole ring without reducing the carbonyl group, which is a key advantage for preserving the benzophenone structure. The reaction is typically carried out under reflux conditions, for example at 110°C.

A patent for the synthesis of the 5-chloro isomer describes a specific ratio of raw materials to optimize the reaction, highlighting the industrial applicability of this method. google.com The process is valued for its use of inexpensive and lower-reducibility iron powder, which prevents the over-reduction of the carbonyl group to a hydroxyl group and enhances the utilization rate of the iron. google.com

To apply this methodology for the synthesis of this compound, the required intermediate would be 3-(4-chlorophenyl)-2,1-benzisoxazole. The subsequent reduction under similar conditions would yield the desired product.

Table 1: Example Reaction Parameters for Isoxazole Reduction to 2-Amino-5-chlorobenzophenone

| Parameter | Condition | Reference |

|---|---|---|

| Reactant Ratio (Isoxazole:Toluene:Fe:HCl) | 1 : 2.5 : 0.5 : 1.2 (by mass) | google.com |

| Reducing Agent | Iron (Fe) powder | wikipedia.orggoogle.com |

| Solvent | Toluene | wikipedia.orggoogle.com |

| Temperature | Reflux (approx. 110°C) |

Ultrasound-Assisted Synthetic Protocols for Enhanced Yield and Efficiency

The application of ultrasound in organic synthesis has been recognized as a powerful tool for enhancing reaction rates, improving yields, and promoting efficiency, often under milder conditions than conventional methods. niscpr.res.in In the context of synthesizing this compound and related compounds, ultrasound is particularly beneficial in key steps like the Friedel-Crafts acylation.

Ultrasound-assisted organic synthesis (UAOS) utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions in heterogeneous solid-liquid systems. niscpr.res.in

For the synthesis of aromatic ketones, including benzophenone derivatives, ultrasound has been successfully applied to the Friedel-Crafts acylation reaction. niscpr.res.in Studies have shown that using ultrasound in the presence of a catalyst like ferric sulfate (B86663) can lead to good yields of the respective ketones in significantly shorter reaction times (30-45 minutes) at room temperature. niscpr.res.in This method offers the advantages of low catalyst cost and simplified product purification. niscpr.res.in Another report describes the benzoylation of aromatic compounds using a Benzamide/Sulfuryl Chloride reagent, where reaction times were reduced from hours under conventional heating to minutes with sonication. chemmethod.com

Table 2: Comparison of Reaction Times for Benzoylation With and Without Ultrasound

| Reaction | Method | Catalyst/Reagent | Time | Reference |

|---|---|---|---|---|

| Benzoylation of Aromatics | Conventional | Benzamide/SO₂Cl₂ | 5-8 hours | chemmethod.com |

| Benzoylation of Aromatics | Ultrasound Sonication | Benzamide/SO₂Cl₂ | 40-60 minutes | chemmethod.com |

| Acylation of Aromatics | Ultrasound Sonication | Ferric Sulfate | 30-45 minutes | niscpr.res.in |

Regioselective Synthesis and Isomer Control

Achieving the correct substitution pattern (regioselectivity) is paramount in the synthesis of this compound to ensure the amino group is at the C2 position and the chloro group is at the C4' position. Several methods have been developed to control the formation of this specific isomer, with routes based on the Friedel-Crafts reaction and subsequent rearrangements being particularly effective. asianpubs.org

One of the most definitive methods involves a multi-step sequence that begins with a Friedel-Crafts acylation, followed by an amidation and a Hofmann rearrangement. This pathway provides excellent regiochemical control. The synthesis can start with the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride. The directing effect of the chlorine atom on the chlorobenzene ring preferentially guides the acylation to the para position, establishing the 4'-chloro-substituted benzoyl moiety.

Another regioselective approach is the Friedel-Crafts acylation of a pre-formed anthranilic acid derivative where the amino group is protected. orgsyn.org For example, p-toluenesulfonylanthranilic acid can be converted to its acid chloride and then reacted with benzene (or in this case, chlorobenzene) in the presence of a Lewis acid catalyst like aluminum chloride. The bulky protected amino group directs the acylation to the desired position. A final deprotection step then reveals the 2-amino group. orgsyn.org These methods are generally superior to the direct acylation of anilines, which can be complex and require vigorous conditions. asianpubs.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound aims to reduce environmental impact by using less hazardous materials, improving atom economy, and increasing energy efficiency. Significant progress has been made, particularly in optimizing the Friedel-Crafts acylation step, which is central to many synthetic routes.

A key focus of green chemistry is the replacement of traditional stoichiometric Lewis acid catalysts, such as aluminum chloride (AlCl₃), which generate large amounts of corrosive and toxic waste. researchgate.net Modern approaches utilize reusable, heterogeneous catalysts. For instance, activated hematite (B75146) (α-Fe₂O₃) has been developed as a novel, green, and recyclable catalyst for the acylation of unactivated benzenes like chlorobenzene. epa.gov This catalyst can be prepared by simple sonication and heating, and it can be recycled multiple times without significant loss of activity. epa.gov Similarly, zinc oxide (ZnO) has been used as a low-cost, eco-friendly catalyst for Friedel-Crafts acylation under solvent-free conditions. researchgate.netchemistryjournals.net

The use of alternative energy sources is another cornerstone of green synthesis. Microwave irradiation and ultrasound have been shown to dramatically reduce reaction times for benzoylation reactions from hours to minutes, which lowers energy consumption. chemmethod.com Solvent-free, or "neat," reaction conditions, often combined with microwave assistance, further enhance the green profile of the synthesis.

Furthermore, replacing hazardous reagents and solvents is critical. Methanesulfonic anhydride has been presented as a metal- and halogen-free promoter for Friedel-Crafts acylation, generating minimal waste. researchgate.net The use of boron trifluoride etherate offers another alternative catalyst system that is efficient and can be recycled, reducing both cost and environmental pollution. google.com

Table 3: Comparison of Traditional and Green Catalysts for Friedel-Crafts Acylation

| Catalyst Type | Example | Advantages | Reference |

|---|---|---|---|

| Traditional Lewis Acid | Aluminum Chloride (AlCl₃) | Effective, well-established | researchgate.net |

| Heterogeneous Green Catalyst | Activated Hematite (α-Fe₂O₃) | Reusable, solvent-free conditions possible | epa.gov |

| Heterogeneous Green Catalyst | Zinc Oxide (ZnO) | Low-cost, reusable, solvent-free conditions | chemistryjournals.net |

| Metal-Free Promoter | Methanesulfonic Anhydride | Minimal metallic/halogenated waste | researchgate.net |

| Recyclable Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Recyclable, high yield, reduced pollution | google.com |

Chemical Reactivity and Derivatization Chemistry of 2 Amino 4 Chlorobenzophenone

Reactivity of the Amino Functional Group

The amino group (-NH2) attached to the benzophenone (B1666685) scaffold is a primary site for a variety of chemical modifications, rendering the molecule a versatile building block in organic synthesis. cymitquimica.com Its nucleophilic nature drives a range of reactions, from substitutions and condensations to the formation of complex molecular architectures.

Nucleophilic Substitution and Condensation Reactions

The amino group of 2-Amino-4'-chlorobenzophenone readily participates in nucleophilic substitution and condensation reactions. ontosight.aicymitquimica.com These reactions are fundamental to its role as a precursor in the synthesis of heterocyclic compounds, such as benzodiazepines. scispace.comwikipedia.org For instance, in the synthesis of prazepam, the amino group is acylated with cyclopropanecarbonyl chloride. wikipedia.org Similarly, the synthesis of chlordiazepoxide involves an initial reaction of 2-amino-5-chlorobenzophenone (B30270) with hydroxylamine, followed by reaction with chloroacetyl chloride. wikipedia.org

Condensation reactions with various carbonyl-containing compounds are also a hallmark of its reactivity. A notable example is the condensation of 2-amino-5-chlorobenzophenone with phthaloyl-glycyl chloride in refluxing toluene, a key step in a described synthesis of adinazolam. drugfuture.com These reactions underscore the amino group's capacity to form new carbon-nitrogen bonds, facilitating the construction of complex molecular frameworks.

Formation of Schiff Bases and Subsequent Complexation with Metal Ions

A significant aspect of the amino group's reactivity is its ability to form Schiff bases through condensation with aldehydes or ketones. These Schiff bases, characterized by an imine (-C=N-) functional group, are not only important intermediates in their own right but also serve as versatile ligands for the formation of metal complexes. researchgate.netresearchgate.net

Research has demonstrated the synthesis of Schiff base metal complexes derived from this compound and other molecules like trimethoprim (B1683648). researchgate.netresearchgate.net These studies have explored the coordination of various transition metal ions, including Co(II), Mn(II), Fe(II), Cu(II), Ni(II), and Zn(II), with the resulting Schiff base ligand. researchgate.netresearchgate.net Spectroscopic and analytical data have confirmed the formation of these complexes, with proposed geometries including square planar and octahedral arrangements. researchgate.netresearchgate.net The formation of these metal complexes highlights the role of the Schiff base's nitrogen atom in coordinating with metal centers, leading to new compounds with potential applications in various fields.

A similar study details the synthesis of a tridentate Schiff base from 2-amino-5-chlorobenzophenone and salicylaldehyde, which subsequently forms complexes with a range of metal ions. niscpr.res.in

Table 1: Examples of Metal Complexes Derived from this compound Schiff Bases

| Metal Ion | Co-ligand | Proposed Geometry | Reference |

| Co(II) | Trimethoprim | Octahedral | researchgate.netresearchgate.net |

| Mn(II) | Trimethoprim | Octahedral | researchgate.netresearchgate.net |

| Fe(II) | Trimethoprim | Octahedral | researchgate.netresearchgate.net |

| Cu(II) | Trimethoprim | Square Planar | researchgate.netresearchgate.net |

| Ni(II) | Trimethoprim | Square Planar | researchgate.netresearchgate.net |

| Zn(II) | Trimethoprim | Square Planar | researchgate.netresearchgate.net |

| Cr(III) | Salicylaldehyde | Pseudo-octahedral | niscpr.res.in |

| Fe(III) | Salicylaldehyde | Pseudo-octahedral | niscpr.res.in |

Acylation and Alkylation Strategies

Acylation and alkylation of the amino group in this compound are fundamental strategies for its derivatization. Acylation, the introduction of an acyl group (R-C=O), is a common transformation. For instance, the reaction of 2-amino-5-chlorobenzophenone with formic acid results in the formation of 2-formylamino-5-chlorobenzophenone. drugfuture.com This transformation is a key step in certain synthetic routes.

Alkylation, the addition of an alkyl group, is another important modification. For example, a one-pot alkylation-elimination procedure has been developed to transform 2-hydrazobenzophenones into isopropyl carbamate (B1207046) protected 2-aminobenzophenones. acs.org These reactions demonstrate the versatility of the amino group as a handle for introducing a wide range of functional groups, thereby modifying the parent molecule's properties.

Reactivity of the Carbonyl Functional Group

The carbonyl group (C=O) in this compound is another key reactive center. It can undergo reduction to a secondary alcohol using reducing agents like lithium aluminum hydride. smolecule.com This transformation is a critical step in the synthesis of certain benzodiazepines, such as prazepam, where the ketone is reduced to a secondary alcohol. wikipedia.org The carbonyl group can also participate in condensation reactions with nucleophiles like hydrazine (B178648) to form hydrazones. smolecule.com

Transformations Involving the Chloro Substituent

Participation in Coupling Reactions for Molecular Extension

The extension of the molecular scaffold of this compound can be effectively achieved through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating more complex molecules by forming new carbon-carbon and carbon-nitrogen bonds.

One notable method is the Ullmann coupling reaction , which involves the copper-catalyzed reaction of aryl halides. organic-chemistry.org This reaction can be used to synthesize biaryl compounds, thereby extending the molecular structure from the chloro-substituted ring.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination , are also pivotal. For a Suzuki-Miyaura coupling to occur at the 4'-position, the chloro group must first be converted into a boronic acid or its ester. The Buchwald-Hartwig amination, on the other hand, allows for the formation of a new carbon-nitrogen bond by coupling the chloro-substituted ring with an amine in the presence of a palladium catalyst. rsc.orgacs.org This reaction is highly versatile and can be used to introduce a wide range of amino functionalities. rsc.org

Recent advancements in flow chemistry have demonstrated the efficient palladium-catalyzed Suzuki coupling of related chloro-substituted amino aromatics, achieving high yields in significantly reduced reaction times. acs.org

| Coupling Reaction | Catalyst/Reagents | Bond Formed | Purpose |

| Ullmann Coupling | Copper | C-C (Aryl-Aryl) | Molecular extension via biaryl formation. |

| Suzuki-Miyaura Coupling | Palladium catalyst, Base | C-C (Aryl-Aryl) | Introduction of new aryl or vinyl substituents. |

| Buchwald-Hartwig Amination | Palladium catalyst, Base | C-N (Aryl-Amine) | Introduction of diverse amino groups. rsc.org |

Cyclization Reactions and Heterocyclic Compound Formation

This compound is a cornerstone in the synthesis of numerous heterocyclic compounds, many of which form the core of medicinally important molecules. The presence of the ortho-amino ketone functionality is ideal for condensation and cyclization reactions.

Synthesis of Benzodiazepine (B76468) Derivatives

2-Aminobenzophenones are well-established precursors to the benzodiazepine class of compounds, which exhibit significant central nervous system activity. researchgate.netpatsnap.com The synthesis typically involves the reaction of the aminobenzophenone with an amino acid or its derivative, followed by cyclization. For instance, the reaction of a haloacetamidophenyl ketone with hexamethylenetetramine in the presence of ammonia (B1221849) can yield 1,4-benzodiazepin-2-ones. google.com A general route to phenazepam, a potent benzodiazepine, involves the formation of a 2-aminobenzophenone (B122507) intermediate followed by cyclization. acs.org

The general approach for the synthesis of a 1,4-benzodiazepine (B1214927) core from a 2-aminobenzophenone involves the following key steps:

Acylation of the amino group with a haloacetyl chloride.

Cyclization with ammonia or a primary amine to form the seven-membered diazepine (B8756704) ring.

| Benzodiazepine Derivative | Key Reagents | Reaction Type |

| 1,4-Benzodiazepin-2-ones | Haloacetyl chloride, Ammonia/Hexamethylenetetramine | Acylation, Cyclization |

| Substituted Benzodiazepines | Amino acid esters, Dehydrating agents | Condensation, Cyclization |

Annulation to Form Quinazoline, Quinoline, and Indazole Systems

The versatile reactivity of this compound allows for its use in the construction of various fused heterocyclic systems, including quinazolines, quinolines, and indazoles. researchgate.netacs.orgasianpubs.org

Quinoline synthesis is often achieved through the Friedländer annulation reaction. jptcp.com This involves the condensation of the 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl, such as an acetophenone (B1666503) or a β-diketone, typically under acidic or basic conditions. semanticscholar.org

Quinazoline derivatives can be synthesized through the reaction of this compound with a source of a one-carbon unit, such as formamide (B127407) or an orthoester, or via a [4+2] annulation with a suitable cyanamide. mdpi.com

Indazole synthesis can be accomplished by several methods. One approach involves the reaction of the 2-aminobenzophenone with a diazotizing agent, followed by an intramolecular cyclization. Another method involves a copper-catalyzed reaction with hydrazine derivatives. rsc.orgorganic-chemistry.org

| Heterocycle | Reaction Name/Type | Key Reagents |

| Quinoline | Friedländer Annulation | Carbonyl compound with α-methylene group, Acid/Base catalyst. semanticscholar.org |

| Quinazoline | Annulation | Cyanamides, Acid catalyst. mdpi.com |

| Indazole | Diazotization/Cyclization | Nitrous acid, Azide (B81097) source. rsc.org |

Development of Other Nitrogen-Containing Heterocycles

The synthetic utility of this compound extends beyond the aforementioned systems to other nitrogen-containing heterocycles. For instance, the amino group can be converted to a nitrile, which can then undergo a [3+2] cycloaddition with an azide to form a tetrazole ring. chalcogen.roorganic-chemistry.org Tetrazoles are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. researchgate.net

Furthermore, derivatization of the amino group to a thiosemicarbazide, followed by cyclization, can lead to the formation of thiadiazole rings. While not directly starting from this compound, related structures have been used to synthesize novel thiadiazole derivatives with anticonvulsant properties. researchgate.net

Synthesis of Structurally Modified Analogs for Structure-Activity Relationship (SAR) Studies

The core structure of this compound provides a versatile template for the synthesis of analogs aimed at exploring structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can probe the structural requirements for a desired biological activity.

SAR studies on aminobenzophenone derivatives have led to the discovery of compounds with a range of pharmacological activities, including:

Antimitotic agents: Introduction of an amino group at the ortho position of the benzophenone ring has been shown to be crucial for increased growth inhibition in cancer cell lines. nih.gov

p38 MAP kinase inhibitors: A series of 4-aminobenzophenone (B72274) analogs have been identified as potent inhibitors of p38 MAP kinase, an important target for anti-inflammatory therapies. acs.org

Anticonvulsant agents: Derivatives of amino acids and aminobenzophenones have been synthesized and evaluated for their anticonvulsant activity. nih.gov

The synthesis of these analogs often involves the coupling of different substituted anilines or the use of various benzoyl chlorides in the initial synthesis of the aminobenzophenone scaffold. Further modifications can be made to the amino group or the aromatic rings to fine-tune the electronic and steric properties of the molecule.

| Analog Type | Synthetic Strategy | Target Activity |

| Substituted Aminobenzophenones | Varied anilines and benzoyl chlorides | Antimitotic, Anti-inflammatory nih.govacs.org |

| Amino Acid Conjugates | Coupling with amino acids | Anticonvulsant nih.gov |

| Heterocyclic Fused Analogs | Cyclization with different reagents | Varied pharmacological targets |

Advanced Spectroscopic and Analytical Characterization of 2 Amino 4 Chlorobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 2-Amino-4'-chlorobenzophenone provides valuable information about the arrangement of protons within the molecule. The spectrum is characterized by a series of signals corresponding to the aromatic protons and the amine group protons. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating groups attached to the aromatic rings.

The protons on the aminophenyl ring are typically found in the range of δ 6.6-7.4 ppm, while the protons on the chlorophenyl ring appear at approximately δ 7.4-7.8 ppm. The amino group protons (NH₂) usually present as a broad singlet, the chemical shift of which can be variable depending on the solvent and concentration.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 7.4-7.8 | m | - |

| Aromatic H | 6.6-7.4 | m | - |

| NH₂ | Variable | br s | - |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon (C=O) is a key diagnostic signal, typically appearing significantly downfield in the range of δ 195-197 ppm due to its deshielded nature. The aromatic carbons exhibit signals in the region of approximately δ 113-151 ppm. The carbon attached to the amino group (C-NH₂) is shielded and appears at a lower chemical shift compared to the other aromatic carbons. Conversely, the carbon bonded to the chlorine atom (C-Cl) and the carbons ortho and para to the carbonyl group are deshielded.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~196.0 |

| Aromatic C | ~113-151 |

Note: The exact chemical shifts can be influenced by the solvent and instrumental parameters.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY, HMQC, and HMBC are employed.

COSY (Correlation Spectroscopy) reveals proton-proton couplings within the same spin system. sdsu.edu In this compound, COSY spectra would show correlations between adjacent protons on the aromatic rings, helping to delineate the spin systems of the aminophenyl and chlorophenyl moieties. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. libretexts.orgyoutube.com This experiment is crucial for assigning the signals of the protonated aromatic carbons by linking the proton shifts to their corresponding carbon shifts. libretexts.orgyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. nih.gov The molecular weight of this compound is 231.68 g/mol . avantorsciences.com

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group. Expected fragment ions for this compound would include:

[C₆H₄ClCO]⁺ (chlorobenzoyl cation)

[C₆H₅NH₂]⁺ (aminophenyl cation)

Further fragmentation of these primary ions.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds in a mixture. nih.gov For this compound, GC-MS analysis serves two primary purposes: assessing the purity of a sample and confirming the identity of the compound.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, and a mass spectrum is generated for each component. The retention time from the gas chromatogram and the mass spectrum together provide a highly specific fingerprint for the compound. This technique is valuable for quality control, ensuring the absence of significant impurities or by-products from the synthesis. thermofisher.com The purity of this compound can be determined to be greater than 98.0% using GC analysis. avantorsciences.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific bonds. nih.govpressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Medium, Sharp |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C=O (Ketone) | Stretching | ~1670 - 1780 | Strong, Sharp |

| C=C (Aromatic) | Stretching | 1400 - 1600 | Medium |

| C-N | Stretching | 1250 - 1350 | Medium |

| C-Cl | Stretching | 600 - 800 | Strong |

The presence of a strong, sharp absorption band in the region of 1670-1780 cm⁻¹ is indicative of the carbonyl (C=O) group. libretexts.org The N-H stretching vibrations of the primary amine group typically appear as two sharp bands in the 3300-3500 cm⁻¹ region. libretexts.org The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration is found in the fingerprint region, typically between 600 and 800 cm⁻¹. The fingerprint region, below 1400 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule as a whole and can be used for definitive identification by comparison with a reference spectrum. pressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which absorption occurs are directly related to the molecule's electronic structure, particularly the nature of its chromophores and auxochromes.

The core structure of this compound contains the benzophenone (B1666685) system, which acts as the primary chromophore—the part of the molecule responsible for absorbing light. This system comprises two phenyl rings and a carbonyl group (C=O), creating an extended π-conjugated system. The molecule also features two key substituents that act as auxochromes: an amino group (-NH₂) and a chlorine atom (-Cl). Auxochromes are functional groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum (λ_max).

The UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands corresponding to specific electronic transitions:

π → π* Transitions: These are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions are associated with the extended aromatic system of the benzophenone core. The presence of the electron-donating amino group and the electron-withdrawing chlorine atom influences the energy of these transitions, typically causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzophenone. Unsubstituted benzophenone in ethanol (B145695) shows a strong π → π* transition at approximately 250 nm. researchgate.net

n → π* Transitions: This type of transition involves the promotion of an electron from a non-bonding (n) orbital to a π* antibonding orbital. The lone pair of electrons on the oxygen atom of the carbonyl group is responsible for this transition. The n → π* transitions are characteristically of much lower intensity than π → π* transitions and occur at longer wavelengths. For benzophenone, this transition is observed as a broad, weak band in the 330-360 nm range. researchgate.net

Studies on structurally similar compounds, such as 2-amino-4-chlorobenzonitrile (B1265954), have confirmed the presence of both π → π* and n → π* transitions originating from the aromatic ring and the additional functional groups. analis.com.my Likewise, research on substituted benzophenones demonstrates that both electron-donating and electron-withdrawing groups can induce a bathochromic shift in the primary absorption band. mdpi.com The amino group (-NH₂) on one ring and the chlorine atom (-Cl) on the other create a "push-pull" electronic effect across the conjugated system, which can further modulate the absorption characteristics.

Table 1: Expected Electronic Transitions in this compound

| Transition Type | Involved Orbitals | Associated Molecular Feature | Expected Wavelength Range | Expected Intensity |

|---|---|---|---|---|

| π → π* | π bonding to π* antibonding | Benzoyl chromophore, aromatic rings | Shorter wavelength (e.g., ~250-280 nm) | High |

| n → π* | Non-bonding to π* antibonding | Carbonyl group (C=O) | Longer wavelength (e.g., ~330-370 nm) | Low |

Other Advanced Spectroscopic Techniques for Fine Structure Characterization

While UV-Vis spectroscopy reveals information about electronic transitions, a more detailed picture of the molecule's fine structure requires the application of other complementary spectroscopic methods.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is instrumental in identifying the specific functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The IR spectrum provides distinct signatures for the key components of the molecule. For instance, the N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) group of the ketone gives rise to a strong, sharp absorption band around 1650-1700 cm⁻¹. Additionally, C-Cl stretching vibrations can be identified in the fingerprint region, and characteristic absorptions for the aromatic C-H and C=C bonds are also present. Spectral data for the related compound 2-amino-4-chlorobenzonitrile shows N-H stretches at 3452 and 3363 cm⁻¹ and a C-Cl stretch at 782 cm⁻¹. analis.com.my

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic protons on the two distinct phenyl rings would appear as a complex series of multiplets in the δ 6.5–8.0 ppm range. The protons of the amino group (-NH₂) would typically produce a broader signal.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon is particularly diagnostic, appearing significantly downfield (e.g., >190 ppm). The various aromatic carbons would resonate in the typical region of δ 110-150 ppm, with their exact shifts influenced by the attached amino and chloro substituents.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass, confirming its elemental composition (C₁₃H₁₀ClNO). Analysis of the fragmentation pattern can further corroborate the proposed structure. Studies on the synthesis of the isomeric 4-amino-4'-chlorobenzophenone (B1229614) have utilized MS, alongside IR and NMR, for full molecular characterization. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties and predict the geometry of molecules. For benzophenone (B1666685) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are commonly employed to determine optimized molecular structures. analis.com.myderpharmachemica.com

Studies on related isomers like 2-amino-5-chlorobenzophenone (B30270) (2A5CB) provide a framework for understanding the structural parameters of 2-Amino-4'-chlorobenzophenone. In such molecules, the dihedral angle between the two benzene (B151609) rings is a key feature. For 2A5CB, this angle has been reported to be between 53.7° and 59.8°. researchgate.net DFT calculations allow for the precise determination of bond lengths and angles. For instance, in 2A5CB, C-Cl and C-N bond lengths have been calculated and compared to experimental data, showing good agreement. derpharmachemica.com

Electronic properties such as the distribution of electron density, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO) are also elucidated through DFT. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for understanding chemical reactivity. The energy gap between them (ΔE) indicates the molecule's chemical stability and reactivity. chemrevlett.com For example, in a study of 6-amino-3-chlorobenzophenone, the HOMO and LUMO energies were calculated to understand its reactivity with other molecules. chemrevlett.com These calculations can reveal nucleophilic and electrophilic sites within the molecule, predicting how it will interact in chemical reactions. chemrevlett.com

Table 1: Representative Calculated Geometric and Electronic Parameters for Benzophenone Derivatives Note: Data for the closely related isomer 2-amino-5-chlorobenzophenone (2A5CB) and other derivatives are used for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions within a system. For a molecule like this compound, MD simulations can explore the rotational freedom around the single bonds connecting the carbonyl group to the phenyl rings. This analysis helps identify the most stable conformations and the energy barriers between them.

While specific MD studies on this compound are not widely documented, the methodology is extensively applied to similar flexible molecules. Such simulations can model the molecule in different environments, like in a solvent, to understand how intermolecular interactions influence its shape and dynamics. This is particularly relevant for predicting how the compound might interact with biological targets, where its conformation plays a critical role.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity. researchgate.net These models are used to predict the properties of new or untested chemicals based on data from similar compounds. This compound has been included in databases used to develop QSAR models for predicting aquatic toxicity. europa.euscispace.com

In one such database, this compound is listed with a log Kow (octanol-water partition coefficient) based value of 2.039, a key parameter in toxicity prediction. europa.euscispace.com QSAR models for properties like androgen receptor antagonism also utilize benzophenone derivatives in their training sets. By analyzing a series of related compounds, QSAR can identify key structural features (biophores) responsible for a particular biological effect. For benzophenones, substitutions on the phenyl rings are systematically varied to build robust predictive models for activities such as anti-inflammatory effects or CNS activity. researchgate.netacs.org

Table 2: QSAR Data for this compound and Related Activities

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can then be validated against experimental data from techniques like Fourier-transform infrared (FT-IR), Raman, and UV-Vis spectroscopy. derpharmachemica.comtandfonline.com For related molecules like 2-amino-5-chlorobenzophenone and 2-amino-4-chlorobenzonitrile (B1265954), theoretical vibrational frequencies have been calculated and compared with experimental FT-IR spectra. analis.com.myderpharmachemica.com

These calculations not only help in assigning the observed spectral bands to specific molecular vibrations (e.g., C=O stretch, N-H stretch, C-Cl stretch) but also confirm the optimized molecular geometry. derpharmachemica.com Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption peaks observed in UV-Vis spectra. analis.com.myresearchgate.net The close agreement often found between the calculated and experimental spectra provides strong evidence for the accuracy of the computational model. researchgate.net

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Related Compound (2-amino-4-chlorobenzonitrile)

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface. This involves identifying reactants, products, intermediates, and transition states. For the synthesis of 2-aminobenzophenone (B122507) derivatives, several methods exist, such as the Friedel-Crafts acylation. researchgate.netasianpubs.org

Theoretical studies can investigate the reaction pathways of such syntheses. For example, in the Friedlander synthesis, which produces quinolines from 2-aminobenzophenones and a ketone, DFT calculations can be used to determine the reaction's thermodynamics and kinetics. chemrevlett.com By calculating the energies of transition states and intermediates, researchers can predict the most favorable reaction pathway and understand the role of catalysts or substituents on the reaction rate and outcome. These computational insights can help optimize reaction conditions and guide the synthesis of new derivatives. chemrevlett.com

Table of Compounds Mentioned

Crystallographic and Solid State Investigations

Single-Crystal X-ray Diffraction Analysis of 2-Amino-4'-chlorobenzophenone and its Derivatives

Single-crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, this analysis provides invaluable insights into their molecular structure and how they pack in the solid state.

Determination of Molecular Conformation and Dihedral Angles

An intramolecular hydrogen bond between the carbonyl oxygen and an amine hydrogen atom is a key feature that stabilizes the molecular conformation in some derivatives. nih.gov In 2-amino-5-nitrophenyl 2-chlorophenyl ketone, this interaction keeps the 2-aminobenzoyl group nearly planar. nih.gov

Table 1: Selected Dihedral Angles in this compound Derivatives

| Compound | Dihedral Angle (°C) | Reference |

| 2-Amino-5-chlorobenzophenone (B30270) | 53.7 (2) - 59.8 (2) | iucr.orgresearchgate.netiucr.org |

| 2-Amino-5-nitrophenyl 2-chlorophenyl ketone | 73.8 (6) | nih.gov |

| 2-Amino-5-chlorobenzophenone oxime (monoclinic polymorph) | 80.53 (4) | nih.goviucr.org |

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

Hydrogen bonds are the primary drivers of the supramolecular assembly in the crystals of this compound and its derivatives. In 2-amino-5-chlorobenzophenone, molecules are linked by N—H⋯O hydrogen bonds, forming a three-dimensional architecture. iucr.orgresearchgate.netiucr.orgresearchgate.net Similarly, in 2-amino-5-nitrophenyl 2-chlorophenyl ketone, the crystal packing is stabilized by a network of N—H⋯O and weak N—H⋯Cl hydrogen bonds, which form infinite chains along the c-axis. nih.gov

In the monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime, strong O—H⋯N hydrogen bonds lead to the formation of centrosymmetric dimers. nih.goviucr.org The analysis of a related compound, 4-amino-2-chlorobenzoic acid, also reveals dimers linked by O—H⋯O hydrogen bonds, which are further connected into a three-dimensional network by N—H⋯N and N—H⋯Cl interactions. nih.gov

Table 2: Hydrogen Bond Parameters in a Derivative of this compound

| Donor-H···Acceptor | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| N-H···O | 0.88 | 2.23 | 3.094(3) | 167 |

| N-H···O | 0.88 | 2.30 | 3.094(3) | 151 |

Note: Data is for a representative derivative and illustrates typical hydrogen bond geometries.

Polymorphism Studies and their Impact on Material Properties

Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly affect its physical and chemical properties. A study on 2-amino-5-chlorobenzophenone oxime revealed the existence of both monoclinic and triclinic polymorphs. nih.goviucr.org While the molecular conformations in both forms are quite similar, the differences in crystal packing lead to distinct material properties. iucr.org The study of polymorphism is crucial for applications where properties like solubility and bioavailability are important.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. analis.com.myacs.org By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. acs.org For instance, red areas on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. analis.com.myacs.org

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. analis.com.myacs.org For example, in a related benzonitrile (B105546) derivative, N···H/H···N contacts were found to be the most significant, highlighting the importance of N–H···N interactions. analis.com.my In another study, H···H contacts were predominant, followed by O–H/H–O and C–H/H–C interactions. acs.org This detailed analysis allows for a deeper understanding of the forces governing the crystal packing. nih.govresearchgate.net

Investigation of Mechanoresponsive Fluorescence in Crystalline States

Some derivatives of 2-aminobenzophenone (B122507) have been shown to exhibit mechanoresponsive fluorescence. nih.gov This phenomenon involves a change in the fluorescence properties of the material upon the application of a mechanical force, such as grinding or shearing. The change is often due to a transformation from a crystalline state to an amorphous state, or between different polymorphic forms, which alters the intermolecular interactions and, consequently, the electronic properties of the material. This property is of interest for applications in sensing and optical data storage.

Biological Activity and Mechanistic Research of 2 Amino 4 Chlorobenzophenone Derivatives

Antimicrobial Efficacy Studies

The antimicrobial properties of 2-amino-4'-chlorobenzophenone derivatives have been evaluated against a variety of pathogenic microorganisms, including bacteria and fungi. These studies are crucial in the search for new agents to combat infectious diseases.

Evaluation of Antibacterial Activity Against Pathogenic Strains (e.g., Escherichia coli, Staphylococcus aureus, Salmonella spp.)

Schiff base metal complexes derived from 2'-amino-4-chlorobenzophenone have demonstrated notable antibacterial efficacy. researchgate.net One study synthesized a Schiff base from trimethoprim (B1683648) and 2'-amino-4-chlorobenzophenone and then created complexes with various metals. These metal complexes showed enhanced activity against both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus when compared to the free ligand. researchgate.net Similarly, Schiff base ligands synthesized from glycine (B1666218) and 4-chlorobenzophenone, along with their cobalt(II) and chromium(II) complexes, were tested against Salmonella typhi, Staphylococcus aureus, and Escherichia coli. researchgate.net The results indicated that the cobalt complex, in particular, exhibited higher activity than the ligand and the chromium complex. researchgate.net

Other research has explored different derivatives. For instance, synthesized 2-amino-5-chloro-benzophenone derivatives were tested against S. aureus (Gram-positive) and E. coli (Gram-negative), with some compounds showing maximum activity within their tested group. researchgate.net Thiazole (B1198619) derivatives have also been a focus of investigation. While some new thiazole derivatives synthesized from [2-amino-4-(4-chlorophenyl) 1,3-thiazole] showed no activity against Gram-negative bacteria like E. coli, they did exhibit moderate antibacterial effects against Gram-positive strains such as S. aureus. researchgate.net

| Derivative Type | Bacterial Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| Schiff base metal complexes (from trimethoprim) | Escherichia coli, Staphylococcus aureus, Salmonella spp. | Metal complexes showed promoted efficiency against the tested strains compared to the free ligand. | researchgate.net |

| Schiff base metal complexes (from glycine) | Salmonella typhi, Staphylococcus aureus, Escherichia coli | The cobalt complex showed higher activity than the chromium complex and the ligand. | researchgate.net |

| 2-amino-5-chloro-benzophenone derivatives | Staphylococcus aureus, Escherichia coli | Some synthesized compounds showed maximum activity in their group. | researchgate.net |

| Thiazole derivatives | Staphylococcus aureus, Escherichia coli | Moderate activity against S. aureus; no activity against E. coli. | researchgate.net |

Assessment of Antifungal Activity (e.g., against Aspergillus flavus, Candida albicans)

The antifungal potential of this compound derivatives has been explored against common fungal pathogens. Metal complexes of the Schiff base derived from trimethoprim and 2'-amino-4-chlorobenzophenone were tested against fungal strains including Aspergillus flavus and Candida albicans, showing promising efficiency compared to the uncomplexed ligand. researchgate.net

Thiazole derivatives have also shown significant antifungal properties. A study on new derivatives of [2-amino-4-(4-chlorophenyl) 1,3-thiazole] found that while their antibacterial activity was limited, they exhibited distinguished antifungal activity against Candida albicans and Candida glabrata. researchgate.net Furthermore, a series of s-triazolobenzothiazolylthioacetyl/propionyl amino acid derivatives were screened for their effectiveness against Aspergillus flavus and Candida albicans. nih.gov Several of these compounds were found to possess high activity against C. albicans, comparable to the standard antifungal drug fluconazole (B54011) at a concentration of 100 μg/mL. nih.gov

| Derivative Type | Fungal Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| Schiff base metal complexes (from trimethoprim) | Aspergillus flavus, Candida albicans | Promoted efficiency compared to the free ligand. | researchgate.net |

| Thiazole derivatives | Candida albicans, Candida glabrata | Distinguished antifungal activity observed. | researchgate.net |

| s-triazolobenzothiazolylthioacetyl/propionyl amino acid derivatives | Aspergillus flavus, Candida albicans | Five compounds showed high activity against C. albicans, comparable to fluconazole. | nih.gov |

Elucidation of Antimicrobial Mechanisms of Action

The mechanisms by which these derivatives exert their antimicrobial effects are multifaceted. For some benzophenone (B1666685) compounds, the presence of an amino group can enhance interaction with microbial cell membranes, contributing to their efficacy. The mechanism of action for certain derivatives involves interaction with molecular targets like enzymes and proteins, where they can form coordinate bonds with metal ions present in these biomolecules.

Studies on Schiff base metal complexes suggest that their ability to cleave DNA is a potential mechanism of action. researchgate.net Research on other antimicrobial compounds has shown that they can alter the surface charge of bacterial cells. For example, some phytochemicals cause the surface charge of S. aureus to become less negative, which may disrupt membrane integrity. nih.gov For antifungal action, a proposed mechanism against Aspergillus flavus for some amide derivatives involves binding to ergosterol (B1671047) on the fungal plasma membrane and potentially inhibiting DNA synthesis. scielo.br

Antitumor and Cytotoxic Activity Investigations

In addition to antimicrobial research, derivatives of this compound have been investigated for their potential as anticancer agents. These studies typically involve assessing their toxicity towards cancer cells and elucidating the cellular processes they affect.

In Vitro Cytotoxicity Profiling Against Cancer Cell Lines (e.g., Hep-2 cells)

The cytotoxic activity of these compounds has been evaluated against various cancer cell lines. In one study, a copper(II) complex of a Schiff base derived from trimethoprim and 2'-amino-4-chlorobenzophenone, specifically [Cu(TMAB)(H2O)2]Cl2, was found to have slightly higher cytotoxic activity against cancerous Hep-2 (Human larynx carcinoma) cells compared to normal Vero cells. researchgate.net This suggests a degree of selectivity for cancer cells.

Derivatives of 2-amino-benzophenones have shown potent activity against multi-drug resistant cancer cell lines. The cytotoxic effects of related compounds, such as 2-amino-5-chlorophenyl-4'-methoxybenzophenone, have been noted against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. Furthermore, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have been shown to inhibit the viability of Jurkat (T-cell lymphoma) and HL-60RG (human leukemia) cells in a dose-dependent manner. nih.gov

| Derivative/Compound | Cancer Cell Line Tested | Observed Cytotoxic Effect | Reference |

|---|---|---|---|

| Copper(II) Schiff base complex | Hep-2 (Human larynx carcinoma) | Slightly higher cytotoxicity against Hep-2 cells compared to normal Vero cells. | researchgate.net |

| 2-amino-benzophenone derivatives | Multi-drug resistant cancer cell lines | Potent cytotoxic activity reported. | |

| 2-Amino-5-chlorophenyl-4'-methoxybenzophenone | MCF-7 (breast), HepG2 (liver) | Preliminary studies indicate cytotoxic effects. | |

| N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives | Jurkat (T-cell lymphoma), HL-60RG (human leukemia) | Inhibited cell viability in a dose-dependent manner. | nih.gov |

Effects on Cell Viability and Proliferation in Various Cell Models

The antitumor activity of this compound derivatives is often linked to their ability to interfere with fundamental cellular processes such as cell survival and proliferation. The mechanism behind their cytotoxicity frequently involves the disruption of processes crucial for cancer cell survival, potentially through the induction of apoptosis (programmed cell death) and the inhibition of proliferation.

For instance, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives with chloride substitutes caused a significant decrease in cancer cell growth. nih.gov This effect was transient at lower concentrations but became long-lasting and induced cell death at higher concentrations. nih.gov The proposed mechanisms for related compounds include the activation of intrinsic apoptotic pathways, evidenced by changes in the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, and causing cell cycle arrest, which prevents cancer cells from dividing. Studies on various anticancer agents confirm that inhibiting the proliferative activity of cells is a key outcome of effective chemotherapy. nih.gov

DNA Cleavage Efficiency Studies

Research has demonstrated that metal complexes of Schiff bases derived from this compound exhibit DNA cleavage capabilities. researchgate.net A study involving Schiff base metal complexes synthesized with trimethoprim and this compound revealed that these complexes can cleave calf thymus DNA (CT-DNA) to varying degrees. researchgate.net This suggests a potential for these derivatives to interact with and modify DNA, a characteristic often explored in the development of anticancer agents.

Inhibition of Key Enzyme Systems (e.g., enzymes in purine (B94841) biosynthesis)

While direct studies on the inhibition of purine biosynthesis enzymes by this compound itself are not extensively detailed in the provided results, the broader class of purine analogs is known to interfere with DNA synthesis and can have anticancer properties. ontosight.ai The biological activity of such compounds is intrinsically linked to their ability to interact with and inhibit enzymes or bind to receptors. ontosight.ai The depletion of guanine (B1146940) ribonucleotides, which can result from the inhibition of de novo purine biosynthesis, has been identified as a potential key step in initiating differentiation in certain cell lines. nih.gov Some purine nucleoside analogs have demonstrated broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis. medchemexpress.com This provides a basis for investigating the potential of this compound derivatives to act as inhibitors of enzymes within the purine biosynthesis pathway.

Pharmacological Significance and Development of Therapeutic Agents

Precursor in the Synthesis of Anxiolytic and Muscle Relaxant Benzodiazepines

This compound and its analogs are crucial intermediates in the synthesis of various benzodiazepines, a class of drugs widely recognized for their anxiolytic and muscle relaxant properties. google.com For instance, 2-amino-5-chlorobenzophenone (B30270) is a key starting material for the synthesis of several well-known benzodiazepines. wikipedia.orgchemicalbook.com

The synthesis of diazepam, a widely used anxiolytic and muscle relaxant, can be achieved starting from 2-amino-5-chlorobenzophenone. researchgate.netscispace.com Similarly, lorazepam and chlordiazepoxide can also be synthesized from derivatives of 2-amino-5-chlorobenzophenone. wikipedia.org The compound 2-amino-2'-chloro-5-nitrobenzophenone (B24416) serves as a precursor for clonazepam, a medication used for treating seizures and anxiety. Furthermore, alprazolam synthesis can also start from 2-amino-5-chlorobenzophenone. rsc.org The core structure provided by these aminobenzophenones is fundamental to the formation of the benzodiazepine (B76468) ring system, which in turn interacts with the gamma-aminobutyric acid (GABA) receptor in the central nervous system to produce its therapeutic effects.

A series of novel 2-amino-5-chlorobenzophenone derivatives have been synthesized and evaluated for their skeletal muscle relaxant activity, with some compounds showing significant effects. asianpubs.org

Table 1: Benzodiazepines Synthesized from this compound and its Analogs

| Benzodiazepine | Starting Material | Reference(s) |

|---|---|---|

| Diazepam | 2-amino-5-chlorobenzophenone | researchgate.netscispace.com |

| Lorazepam | 2-amino-2',5-dichlorobenzophenone | wikipedia.org |

| Chlordiazepoxide | 2-amino-5-chlorobenzophenone | wikipedia.org |

| Clonazepam | 2-amino-2'-chloro-5-nitrobenzophenone | |

| Alprazolam | 2-amino-5-chlorobenzophenone | rsc.org |

Role in the Discovery of Antidepressant Compounds

The chemical scaffold of 2-aminobenzophenone (B122507) is not only important for anxiolytics but has also been utilized in the development of antidepressant medications. asianpubs.org For example, it serves as a starting material for the synthesis of tampramine, an antidepressant drug. asianpubs.org The serotonergic system, a key target for many antidepressant drugs, is modulated by compounds that interact with the serotonin (B10506) transporter (SERT). nih.gov Research into derivatives of dibenzocycloheptane, which share structural similarities with tricyclic antidepressants, has shown that their antidepressant-like effects are mediated through interactions with monoaminergic systems, including serotonin and noradrenaline pathways. nih.gov This highlights the potential of amine-containing scaffolds, such as that in this compound, to serve as a basis for the discovery of new antidepressant agents.

Potential as Anti-inflammatory, Anti-allergic, and Anti-asthmatic Agents

Derivatives of benzophenone have been reported to possess anti-inflammatory, anti-allergic, and anti-asthmatic properties. nih.goviucr.orgiucr.org For instance, certain flavonoids with structures similar to some benzophenone derivatives have been used as anti-asthmatic drugs. nih.gov The anti-inflammatory activity of some compounds is linked to their ability to activate the NRF2 pathway, which in turn reduces the levels of pro-inflammatory cytokines and mediators. nih.gov A series of 4-aminobenzophenones have been identified as a novel class of compounds with high anti-inflammatory activity, acting as potent and selective p38 MAP kinase inhibitors. acs.org These findings suggest that the this compound scaffold could be a promising starting point for developing new therapeutic agents for inflammatory and allergic conditions.

Antimitotic Activity Studies